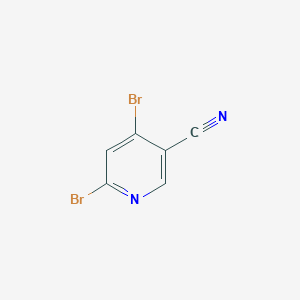

4,6-Dibromonicotinonitrile

Description

4,6-Dibromonicotinonitrile (CAS: 1369827-48-4) is a brominated derivative of nicotinonitrile, featuring bromine atoms at the 4- and 6-positions of the pyridine ring and a cyano group at the 3-position. This compound is part of the pyridine-carbonitrile family, which is widely utilized in pharmaceutical and agrochemical research due to its versatile reactivity.

The compound’s bromine substituents enhance its electrophilic character, making it a valuable intermediate for further functionalization, such as Suzuki-Miyaura couplings or nucleophilic substitutions. It is listed as a pharmaceutical intermediate, highlighting its role in drug discovery pipelines .

Properties

Molecular Formula |

C6H2Br2N2 |

|---|---|

Molecular Weight |

261.90 g/mol |

IUPAC Name |

4,6-dibromopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H2Br2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H |

InChI Key |

RFIYZKRKHKXROB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromonicotinonitrile typically involves the bromination of nicotinonitrile. One common method includes the reaction of nicotinonitrile with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{N}_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_2\text{N}_2 + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 4,6-diaminonicotinonitrile using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxides or other derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Major Products:

Substitution: 4,6-diaminonicotinonitrile, 4,6-dithiocyanonicotinonitrile.

Reduction: 4,6-diaminonicotinonitrile.

Oxidation: 4,6-dibromonicotinic acid.

Scientific Research Applications

4,6-Dibromonicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4,6-Dibromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit or modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,6-dibromonicotinonitrile with structurally related nicotinonitrile derivatives, focusing on substituent effects, synthesis, applications, and biological relevance.

Table 1: Comparative Analysis of Nicotinonitrile Derivatives

Structural and Reactivity Comparisons

- Halogen vs. Alkyl Substituents: Bromine atoms in this compound increase molecular weight and polarizability compared to methyl groups in 4,6-dimethylnicotinonitrile. This enhances electrophilicity, favoring cross-coupling reactions .

- Functional Group Diversity: The mercapto (-SH) group in 5-benzyl-2-mercapto-4,6-dimethylnicotinonitrile introduces thiol reactivity, enabling disulfide bond formation or metal coordination, which is absent in brominated/chlorinated analogs .

Biological Activity

4,6-Dibromonicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and neuropharmacological activities, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 4-Bromonicotinonitrile | 25 | Escherichia coli |

| Nicotinonitrile | 100 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that this compound has moderate antibacterial activity. Further studies are necessary to elucidate its mechanism of action.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study highlighted that compounds with similar structural features exhibited significant inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokines

In vitro assays demonstrated that treatment with this compound resulted in a reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in activated macrophages. The results suggested a potential role in managing inflammatory conditions.

Neuropharmacological Activity

This compound has been studied for its effects on the central nervous system (CNS). It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluR2), which are implicated in various neurological disorders.

Table 2: Neuropharmacological Effects

| Effect | Observation |

|---|---|

| mGluR2 Modulation | Increased receptor activation |

| Behavioral Studies | Anxiolytic effects in rodent models |

In animal models, compounds similar to this compound showed anxiolytic-like effects, suggesting potential therapeutic applications in anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.